3-[2-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-2H-chromen-2-one
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Overview
Description
3-[2-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-2H-chromen-2-one is a complex organic compound that features a unique combination of a chromen-2-one core, a piperidine ring, and a pyrazole moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.
Synthesis of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel.
Attachment of the Pyrazole Moiety: The pyrazole moiety can be introduced through cyclization reactions involving hydrazines and α,β-unsaturated carbonyl compounds.
Coupling Reactions: The final step involves coupling the pyrazole-substituted piperidine with the chromen-2-one core using appropriate coupling reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-[2-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[2-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-2H-chromen-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[2-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Affecting Gene Expression: Altering the expression of genes related to disease processes.
Comparison with Similar Compounds
Similar Compounds
Coumarin Derivatives: Compounds with a chromen-2-one core, known for their anticoagulant and antimicrobial properties.
Piperidine Derivatives: Compounds containing a piperidine ring, widely used in pharmaceuticals for their diverse biological activities.
Pyrazole Derivatives: Compounds with a pyrazole ring, known for their anti-inflammatory and anticancer properties.
Uniqueness
3-[2-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-2H-chromen-2-one is unique due to its combination of three distinct moieties, which may confer a synergistic effect on its biological activities. This structural uniqueness makes it a valuable compound for further research and development.
Properties
IUPAC Name |
3-[2-(2-methylpyrazol-3-yl)piperidine-1-carbonyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-21-15(9-10-20-21)16-7-4-5-11-22(16)18(23)14-12-13-6-2-3-8-17(13)25-19(14)24/h2-3,6,8-10,12,16H,4-5,7,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGLOMZYEENIULK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2CCCCN2C(=O)C3=CC4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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